9-Oxo-11-(3-pentyloxiran-2-YL)undec-10-enoic acid
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Overview
Description
9-Oxo-11-(3-pentyloxiran-2-YL)undec-10-enoic acid is a complex organic compound with the molecular formula C18H30O4. It is characterized by the presence of an oxirane ring and a keto group, making it a unique molecule with interesting chemical properties .
Preparation Methods
The synthesis of 9-Oxo-11-(3-pentyloxiran-2-YL)undec-10-enoic acid typically involves multiple steps, including the formation of the oxirane ring and the introduction of the keto group. The synthetic route often starts with the preparation of the undecenoic acid derivative, followed by epoxidation to introduce the oxirane ring. The final step involves oxidation to form the keto group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
9-Oxo-11-(3-pentyloxiran-2-YL)undec-10-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
9-Oxo-11-(3-pentyloxiran-2-YL)undec-10-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 9-Oxo-11-(3-pentyloxiran-2-YL)undec-10-enoic acid involves its interaction with various molecular targets. The oxirane ring and keto group are key functional groups that participate in chemical reactions, influencing the compound’s biological activity. The pathways involved include oxidative stress response and modulation of enzyme activity .
Comparison with Similar Compounds
Similar compounds to 9-Oxo-11-(3-pentyloxiran-2-YL)undec-10-enoic acid include:
12(13)Ep-9-KODE: Another epoxy-keto acid with similar structural features but different biological activities.
11-(3-Pentyloxiran-2-YL)undec-10-enoic acid: Lacks the keto group, resulting in different chemical properties and reactivity. The uniqueness of this compound lies in its combination of an oxirane ring and a keto group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
9-oxo-11-(3-pentyloxiran-2-yl)undec-10-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O4/c1-2-3-7-11-16-17(22-16)14-13-15(19)10-8-5-4-6-9-12-18(20)21/h13-14,16-17H,2-12H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMABBHQYMBYKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)C=CC(=O)CCCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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